Cas no 2138545-91-0 (6-(2-Nitrobenzenesulfonyl)-2,6-diazaspiro[3.6]decane)
6-(2-Nitrobenzenesulfonyl)-2,6-diazaspiro[3.6]decane Chemical and Physical Properties
Names and Identifiers
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- 6-(2-nitrobenzenesulfonyl)-2,6-diazaspiro[3.6]decane
- 2138545-91-0
- EN300-1169411
- 6-(2-Nitrobenzenesulfonyl)-2,6-diazaspiro[3.6]decane
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- Inchi: 1S/C14H19N3O4S/c18-17(19)12-5-1-2-6-13(12)22(20,21)16-8-4-3-7-14(11-16)9-15-10-14/h1-2,5-6,15H,3-4,7-11H2
- InChI Key: PGCUMODVRZHZEQ-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1[N+](=O)[O-])(N1CCCCC2(C1)CNC2)(=O)=O
Computed Properties
- Exact Mass: 325.10962727g/mol
- Monoisotopic Mass: 325.10962727g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 521
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 104Ų
6-(2-Nitrobenzenesulfonyl)-2,6-diazaspiro[3.6]decane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1169411-1.0g |
2138545-91-0 | 1g |
$0.0 | 2023-05-26 | |||
| Enamine | EN300-1169411-1000mg |
2138545-91-0 | 1000mg |
$0.0 | 2023-10-03 |
6-(2-Nitrobenzenesulfonyl)-2,6-diazaspiro[3.6]decane Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 6-(2-Nitrobenzenesulfonyl)-2,6-diazaspiro[3.6]decane
Introduction to 6-(2-Nitrobenzenesulfonyl)-2,6-diazaspiro[3.6]decane (CAS No. 2138545-91-0)
6-(2-Nitrobenzenesulfonyl)-2,6-diazaspiro[3.6]decane, identified by its Chemical Abstracts Service (CAS) number 2138545-91-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This spirocyclic diamine derivative features a unique structural motif that has garnered attention for its potential biological activities and mechanistic insights into molecular interactions. The presence of both a nitrobenzenesulfonyl group and a diazaspiro framework suggests promising applications in drug discovery, particularly in the development of novel therapeutic agents.
The compound’s structure, consisting of a spirocyclic connection between a six-membered and a ten-membered ring system, introduces rigidity and specific spatial orientation of functional groups. This architectural feature is often exploited in medicinal chemistry to enhance binding affinity and selectivity. The 2-Nitrobenzenesulfonyl moiety, in particular, is known for its ability to engage in hydrogen bonding and hydrophobic interactions, making it a valuable component in designing molecules that interact with biological targets such as enzymes and receptors.
In recent years, there has been growing interest in spirocyclic compounds due to their unique physicochemical properties and potential pharmacological benefits. Spiro compounds are generally characterized by high thermal stability, low solubility in water, but good solubility in organic solvents, which makes them suitable for formulation into various drug delivery systems. Additionally, the spirocyclic core often imparts conformational rigidity, which can be advantageous in achieving optimal receptor binding.
The diazaspiro[3.6]decane scaffold of 6-(2-Nitrobenzenesulfonyl)-2,6-diazaspiro[3.6]decane has been explored in several studies for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in many cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is associated with various diseases, most notably cancer. By targeting kinases with small-molecule inhibitors, it is possible to modulate these pathways and develop effective treatments.
Recent advancements in computational chemistry have enabled the rational design of spirocyclic compounds with enhanced biological activity. Molecular modeling studies have shown that the nitrobenzenesulfonyl group can effectively interact with the hinge region of protein targets, while the diazaspiro core provides steric hindrance that prevents off-target effects. This dual functionality makes 6-(2-Nitrobenzenesulfonyl)-2,6-diazaspiro[3.6]decane a promising candidate for further development as an inhibitor.
Furthermore, the compound’s ability to undergo metabolic transformations may contribute to its pharmacokinetic profile. The nitro group can be reduced to an amine under physiological conditions, potentially leading to bioactivation or conjugation with other molecules for targeted delivery. Such metabolic versatility is highly desirable in drug design, as it allows for tailored pharmacological effects.
Several synthetic routes have been reported for the preparation of 6-(2-Nitrobenzenesulfonyl)-2,6-diazaspiro[3.6]decane. One common approach involves the reaction of a suitable nitrobenzenesulfonyl chloride with a protected diamine derivative followed by spirocyclization under acidic conditions. Alternative methods include transition-metal-catalyzed cyclization reactions or microwave-assisted synthesis, which can improve yield and reduce reaction times.
The compound’s physicochemical properties have been thoroughly characterized through spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These analyses confirm the structural integrity of 6-(2-Nitrobenzenesulfonyl)-2,6-diazaspiro[3.6]decane and provide insights into its electronic distribution and hydrogen bonding capabilities.
In conclusion, 6-(2-Nitrobenzenesulfonyl)-2,6-diazaspiro[3.6]decane (CAS No. 2138545-91-0) represents a fascinating molecule with potential applications in drug discovery and development. Its unique structural features make it an attractive candidate for further investigation into kinase inhibition and other therapeutic areas. As research continues to uncover new biological targets and mechanisms of action, this compound may play a significant role in shaping the future of medicinal chemistry.
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